Lunasine - 6901-22-0

Lunasine

Catalog Number: EVT-274449
CAS Number: 6901-22-0
Molecular Formula: C17H22NO3+
Molecular Weight: 288.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lunasine is under investigation in clinical trial NCT02709330 (ALS Reversals - Lunasin Regimen).
Source and Classification

Lunasin is classified as a plant-derived peptide, specifically extracted from soybeans (Glycine max) and other legumes. Its classification as a bioactive compound highlights its role in promoting health benefits beyond basic nutrition. Various methods for obtaining lunasin include chemical synthesis, biotechnological approaches, and extraction from natural sources .

Synthesis Analysis

The synthesis of lunasin can be achieved through several methods:

  1. Chemical Synthesis: This involves solid-phase peptide synthesis techniques that allow for the precise assembly of the amino acid sequence.
  2. Biotechnological Production: Recombinant DNA technology has been employed to express lunasin in bacterial systems like Escherichia coli. For instance, lunasin can be expressed as a fusion protein with tags such as His-tag for easier purification. Using an E. coli T7 system with isopropyl β-D-1-thiogalactopyranoside induction, yields of up to 4.73 mg of lunasin per liter of culture have been reported .
  3. Natural Extraction: Lunasin can also be extracted from defatted soybean flour using various purification techniques, such as chromatography and electrophoresis .
Molecular Structure Analysis

Lunasin's molecular structure is characterized by its amino acid sequence (SKWQHQQDSCRKQLQGVNLTPCEKHIMEKIQGRGDDDDDDDDD), which includes two cysteine residues capable of forming disulfide bonds that stabilize its structure. The theoretical isoelectric point (pI) of lunasin is approximately 4.43 due to the high content of acidic residues .

Secondary Structure

In terms of secondary structure, lunasin exhibits significant structural motifs, including alpha-helices and beta-strands. Studies using circular dichroism and molecular dynamics simulations indicate that lunasin can adopt multiple conformations depending on environmental conditions such as pH and the presence of stabilizing agents like trifluoroethanol .

Chemical Reactions Analysis

Lunasin participates in various biochemical reactions that contribute to its biological activity:

  • Disulfide Bond Formation: The cysteine residues in lunasin can form intramolecular disulfide bonds under oxidative conditions, which are crucial for maintaining its structural integrity.
  • Interaction with Histones: Lunasin has been shown to inhibit histone acetylation, which is a critical process in gene regulation and expression. This mechanism is thought to be part of its cancer-preventive properties .
Mechanism of Action

Lunasin's mechanism of action primarily involves:

  • Inhibition of Histone Acetylation: By interfering with the acetylation process of core histones H3 and H4, lunasin modulates gene expression related to cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects: Lunasin has demonstrated the ability to reduce the expression of pro-inflammatory cytokines, contributing to its potential therapeutic effects against chronic inflammation and related diseases .
Physical and Chemical Properties Analysis

Lunasin possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 5 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Stability is influenced by pH and temperature; it tends to be more stable under neutral pH conditions.

These properties are essential for understanding how lunasin can be effectively used in various applications, particularly in food science and therapeutic contexts.

Applications

Lunasin has several promising applications:

  1. Cancer Prevention: Due to its ability to inhibit histone acetylation, lunasin is being researched for its potential role in cancer therapy.
  2. Anti-inflammatory Agent: Its capacity to modulate inflammatory responses makes it a candidate for developing treatments for inflammatory diseases.
  3. Nutraceuticals: As a bioactive peptide, lunasin is being considered for inclusion in functional foods aimed at improving health outcomes.
  4. Biotechnology: The methods developed for synthesizing lunasin through recombinant DNA technology could lead to large-scale production for research and therapeutic use.
Molecular Mechanisms of Anticancer Activity

Epigenetic Modulation via Histone Acetylation Inhibition

Lunasin's chemopreventive properties are fundamentally rooted in its capacity to modulate epigenetic mechanisms through targeted inhibition of histone acetylation. This 43-amino acid soybean peptide contains a conserved structural region that enables precise interaction with chromatin components.

Competitive Binding to Hypoacetylated Chromatin Domains

Lunasin exhibits preferential binding to hypoacetylated histone H4 through its carboxyl-terminal region, which contains nine aspartic acid residues. This poly-D tail facilitates electrostatic interactions with unmodified lysine-rich regions of histone H4, effectively competing with histone acetyltransferases (HATs) for chromatin access. Research demonstrates that lunasin-chromatin binding prevents the accessibility of HAT enzymes to histone substrates, particularly inhibiting acetylation at lysine positions 5, 8, 12, and 16 of histone H4 with remarkable potency (IC50 = 0.40-1.27 μM) [3] [7]. This molecular sequestration creates chromatin environments refractory to transcriptional activation of oncogenes.

Disruption of Histone Acetyltransferase (HAT) Activity

Beyond physical blockade, lunasin directly inhibits enzymatic activity of critical HATs including p300/CREB-binding protein (CBP)-associated factor (PCAF). Biochemical analyses reveal lunasin's distinct inhibitory efficacy against histone H4 acetylation (IC50 = 0.40-1.27 μM) compared to histone H3 modification (IC50 = 5.91-7.81 μM) [7]. Structure-function studies indicate that while the poly-D domain primarily governs H4 acetylation inhibition, the helical region mediates H3 acetylation suppression. This dual inhibitory mechanism disrupts the epigenetic balance required for malignant transformation, effectively suppressing tumorigenesis at the transcriptional regulation level.

Table 1: Lunasin's Inhibitory Effects on Histone Acetylation

Histone TargetLysine PositionIC50 (μM)Primary Active Domain
H45,8,12,160.40Poly-D region
H480.83Poly-D region
H4121.27Poly-D region
H395.91Helical region
H39,147.81Helical region

Integrin-Mediated Pathway Regulation via RGD Motif

The arginine-glycine-aspartic acid (RGD) motif embedded in lunasin's primary structure enables critical interactions with cellular adhesion receptors, positioning lunasin as a potent regulator of integrin-mediated signaling pathways implicated in cancer progression.

αvβ3/αvβ5 Integrin Receptor Interactions

Lunasin's RGD sequence exhibits high-affinity binding to αvβ3, αvβ5, and α5β1 integrin receptors on cancer cell surfaces. This interaction competitively inhibits cellular adhesion to extracellular matrix components, disrupting survival signals transmitted through integrin-mediated pathways. The specificity of lunasin's binding is demonstrated by its cytotoxic potency correlation with α5β1 integrin expression levels across colon cancer cell lines [4]. Notably, lunasin-induced suppression of focal adhesion kinase (FAK) phosphorylation initiates a signaling cascade that downregulates ERK and NF-κB pathways, thereby inhibiting proliferative and inflammatory responses in malignant cells [4].

Suppression of Angiogenesis and Metastatic Signaling

Through integrin-mediated pathway disruption, lunasin significantly impairs metastatic processes and tumor-associated angiogenesis. Transcriptomic analyses of lunasin-treated metastatic colon cancer cells reveal profound downregulation of angiogenesis-promoting genes including SELE (6.53-fold decrease) and MMP10 (7.71-fold suppression) [4]. Additionally, lunasin suppresses expression of integrin subunits critical for metastatic dissemination (α5, β2) and collagen components involved in metastatic niche formation (COL6A1: 10.10-fold downregulation). This multi-targeted effect on metastasis-associated genes substantiates lunasin's capacity to interfere with the metastatic cascade at both the initial detachment and distant colonization phases.

Table 2: Lunasin-Mediated Regulation of Metastasis-Associated Pathways

Target PathwayMolecular EffectFunctional Consequence
FAK/ERK/NF-κB signalingPhosphorylation suppressionReduced proliferation/invasion
Extracellular matrix genesCOL6A1 downregulation (10.10-fold)Impaired metastatic niche formation
Adhesion moleculesIntegrin α5/β2 suppression (5-8 fold)Reduced cancer cell adhesion/migration
Angiogenic factorsSELE, MMP10 downregulationInhibited neovascularization

Cell Cycle Arrest and Apoptotic Induction Mechanisms

Lunasin orchestrates coordinated interference with cell cycle progression and programmed cell death pathways, presenting a multi-mechanistic approach to eliminating malignant cells.

Cyclin-Dependent Kinase (CDK) Modulation

In breast cancer MDA-MB-231 cells, lunasin significantly downregulates cyclins (D1, E) and cyclin-dependent kinases (CDK4, CDK6) at both transcriptional and translational levels [7]. This suppression activates the retinoblastoma (Rb) protein pathway through enhanced expression of CDK inhibitors p21CIP1 and p27KIP1 (5-8 fold induction) [4]. The consequent hypophosphorylation of Rb protein prevents E2F transcription factor release, establishing a durable G1/S phase blockade. In colorectal cancer models, lunasin-induced p21 upregulation correlates with G1 arrest in both parental HCT-116 cells and their tumorsphere-derived subpopulations [10], demonstrating efficacy against cancer stem-like cells resistant to conventional therapies.

Retinoblastoma (Rb) Protein Phosphorylation Dynamics

Lunasin directly influences Rb phosphorylation dynamics through multiple convergent mechanisms. Beyond CDK modulation, lunasin enhances protein phosphatase 2A (PP2A) activity, which actively dephosphorylates Rb. This dual-action control maintains Rb in its active, growth-suppressive hypophosphorylated state. In prostate cancer models, lunasin-mediated Rb activation coincides with suppression of E2F-regulated proliferative genes, establishing a powerful brake on cell cycle progression at the G1/S checkpoint [3].

Lunasin's pro-apoptotic activity involves both intrinsic and extrinsic pathways. The peptide induces mitochondrial outer membrane permeabilization, evidenced by increased Bax/Bcl-2 ratios (3-5 fold), cytochrome c release (2-3 fold), and subsequent activation of caspase-9 and caspase-3 [4] [8]. In leukemia L1210 cells, lunasin triggers a 12-fold increase in caspase-3 activity and promotes poly(ADP-ribose) polymerase (PARP) cleavage, confirming execution-phase apoptosis induction [8]. The RGD domain further contributes to apoptosis signaling through integrin-mediated death pathways, demonstrating lunasin's multifaceted approach to eliminating malignant cells.

Table 3: Lunasin-Induced Cell Cycle and Apoptosis Effects

Cellular ProcessBiomarker AlterationFunctional Outcome
Cell cycle arrest↑ p21/p27 (5-8 fold); ↓ CDK4/6, cyclinsG1/S blockade
Rb pathway activationRb hypophosphorylation; E2F sequestrationPermanent G1 arrest
Mitochondrial apoptosis↑ Bax/Bcl-2 ratio; cytochrome c releaseCaspase-9 activation (6-fold)
Apoptotic executionCaspase-3 activation (12-fold); PARP cleavageDNA fragmentation; cell death

Properties

CAS Number

6901-22-0

Product Name

Lunasine

IUPAC Name

(2R)-4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium

Molecular Formula

C17H22NO3+

Molecular Weight

288.36 g/mol

InChI

InChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1

InChI Key

GUIBZZYABLMRRD-CQSZACIVSA-N

SMILES

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC

Solubility

Soluble in DMSO

Synonyms

Lunasin; Lunasine

Canonical SMILES

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC

Isomeric SMILES

CC(C)[C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC

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